Diethyl (4-fluorophenyl)phosphonate
Overview
Description
Diethyl (4-fluorophenyl)phosphonate is an organophosphorus compound. It has a molecular formula of CHFOP and an average mass of 262.215 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonate group attached to a 4-fluorophenyl group . The exact 3D structure is not provided in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, organophosphorus compounds are generally known for their reactivity and are used in a wide range of chemical reactions .Physical and Chemical Properties Analysis
This compound has a molecular formula of CHFOP, an average mass of 262.215 Da, and a monoisotopic mass of 262.077026 Da . Additional physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Corrosion Inhibition
Diethyl (4-fluorophenyl)phosphonate derivatives have shown promising results as corrosion inhibitors, particularly for mild steel in acidic environments. Research indicates that these compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their efficiency in inhibiting corrosion has been supported by various methods including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) have provided insights into the inhibition mechanism, revealing that the orientation of inhibitors on the metallic surface and the interaction energies are critical factors in their performance (Gupta et al., 2017), (Moumeni et al., 2020).
Herbicidal Activity
This compound has been utilized as an important building block in the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines. These compounds have demonstrated potent herbicidal activity against both monocotyledonous and dicotyledonous plants, suggesting potential use as herbicides. This highlights the compound's significance in agricultural applications (Xiao et al., 2008).
Structural and Antiviral Properties
This compound derivatives have been synthesized and characterized for their structural properties. These derivatives have found applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents, showcasing their broad spectrum of potential medicinal uses. Specifically, some derivatives have shown significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) (Ouahrouch et al., 2014), (Xie et al., 2017).
Synthesis of Complex Molecules
This compound has been used in the synthesis of various complex molecules, indicating its versatility in organic synthesis. This includes the synthesis of alkynes, phosphorylated isoindolinone derivatives, and luminescent ruthenium(II) bipyridyl-phosphonic acid complexes. The wide range of applications in synthesis underscores the compound's importance in chemical research and development (Marinetti & Savignac, 2003), (Jóźwiak et al., 2014), (Montalti et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFAKHSYNQHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542552 | |
Record name | Diethyl (4-fluorophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310-40-7 | |
Record name | Diethyl (4-fluorophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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